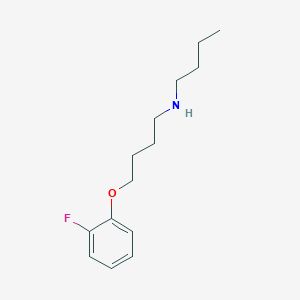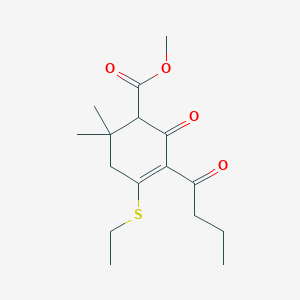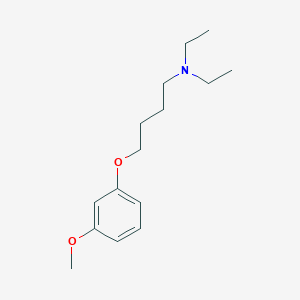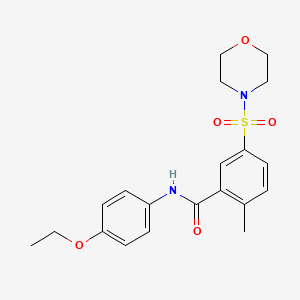
2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C17H26BrNO2, and has been the subject of numerous studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
The mechanism of action of 2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is believed to involve its binding to the sigma-1 receptor. This binding has been shown to modulate the activity of various ion channels, including calcium channels and potassium channels, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These effects include the modulation of ion channels, changes in neuronal excitability, and alterations in neurotransmitter release. The compound has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using 2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for research involving 2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of new therapeutic agents based on the compound's sigma-1 receptor modulating properties. Another potential direction for research is the investigation of the compound's effects on other ion channels and neurotransmitter systems, which could lead to new insights into the workings of the central nervous system. Additionally, the development of new synthesis methods for the compound could lead to improvements in its availability and potential applications.
合成方法
The synthesis of 2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a multi-step process that involves the use of various reagents and reaction conditions. One commonly used synthesis method involves the reaction of 2-bromophenol with 1-isopropyl-4-piperidone in the presence of sodium hydride to form the intermediate product 2-(2-bromophenoxy)-N-(1-isopropyl)piperidin-4-one. This intermediate is then reacted with propanoyl chloride in the presence of triethylamine to yield the final product, this compound.
科学研究应用
2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including the regulation of neurotransmitter release and the modulation of ion channels.
属性
IUPAC Name |
2-(2-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-10-8-14(9-11-20)19-17(21)13(3)22-16-7-5-4-6-15(16)18/h4-7,12-14H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUTWGNWNRQZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5161385.png)

![N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5161396.png)


![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)

![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161459.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)

![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)

